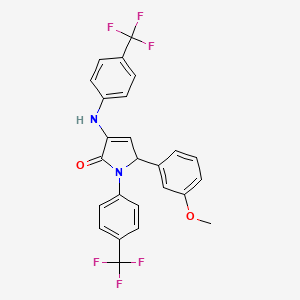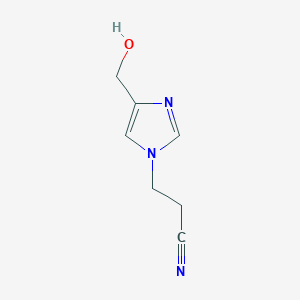![molecular formula C15H19N3O2S B12824643 8-Cyclopentyl-5,6-dimethyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12824643.png)
8-Cyclopentyl-5,6-dimethyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Cyclopentyl-5,6-dimethyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a complex organic compound known for its potential applications in medicinal chemistry. It is a derivative of pyrido[2,3-d]pyrimidine, a heterocyclic compound that has been studied for its biological activities. This compound is particularly noted for its role as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .
Méthodes De Préparation
The synthesis of 8-Cyclopentyl-5,6-dimethyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one involves several stepsThe reaction conditions typically involve the use of bromine and chlorine derivatives, along with various catalysts and solvents to facilitate the reactions .
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: Various substitution reactions can occur at the methyl and cyclopentyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
8-Cyclopentyl-5,6-dimethyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: Its role as a CDK inhibitor makes it valuable in studying cell cycle regulation.
Medicine: It has potential therapeutic applications in cancer treatment due to its ability to inhibit CDKs, which are often overactive in cancer cells.
Industry: It can be used in the development of new pharmaceuticals and chemical processes
Mécanisme D'action
The compound exerts its effects by selectively inhibiting cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). These kinases are involved in the progression of the cell cycle from the G1 phase to the S phase. By inhibiting these kinases, the compound can halt cell division, making it a potential candidate for cancer therapy. The molecular targets include the ATP-binding sites of CDK4 and CDK6, and the pathways involved are those regulating cell cycle progression .
Comparaison Avec Des Composés Similaires
Similar compounds include other CDK inhibitors such as palbociclib, ribociclib, and abemaciclib. Compared to these compounds, 8-Cyclopentyl-5,6-dimethyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one has unique structural features that may confer different pharmacokinetic and pharmacodynamic properties. For instance, the presence of the cyclopentyl group may affect its binding affinity and selectivity for CDK4 and CDK6 .
Propriétés
Formule moléculaire |
C15H19N3O2S |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
8-cyclopentyl-5,6-dimethyl-2-methylsulfinylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C15H19N3O2S/c1-9-10(2)14(19)18(11-6-4-5-7-11)13-12(9)8-16-15(17-13)21(3)20/h8,11H,4-7H2,1-3H3 |
Clé InChI |
QVRBISHPHDNEAX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(C2=NC(=NC=C12)S(=O)C)C3CCCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-dimethoxy-5,6-dihydro-2H-1,3-dioxolano[4,5-g]isoquinolino[3,2-a]isoquinol ine, chloride](/img/structure/B12824565.png)
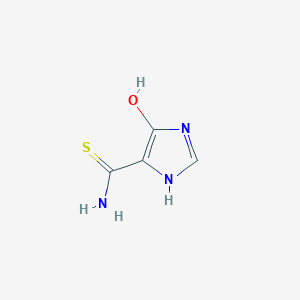

![(5-Azaspiro[2.4]heptan-6-yl)methanol](/img/structure/B12824586.png)
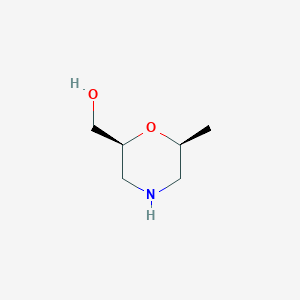
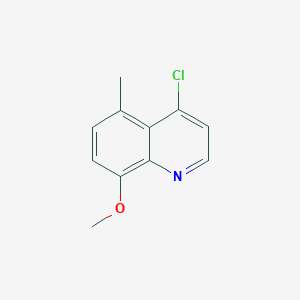


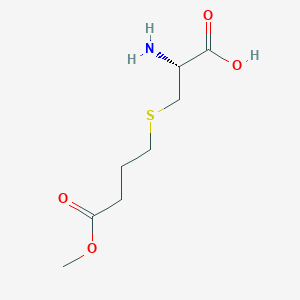
![methyl (E)-2-[(3S,6'R,7'R)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B12824618.png)
![6-[2-(Dimethylamino)ethoxy]pyridin-3-amine hydrochloride](/img/structure/B12824626.png)
![(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)methanamine](/img/structure/B12824634.png)
